molecular formula C8H8BrCl2N3 B119451 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide CAS No. 327602-34-6

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

Cat. No. B119451
M. Wt: 296.98 g/mol
InChI Key: SZFQKLLDGWIZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is a compound with the molecular formula C8H8BrCl2N3 . It is a metabolite of Anagrelide, which is primarily used in hematopoietic cell cultures . It has been found to bind at 5-HT3 serotonin receptors and displays antidepressant-like action .


Molecular Structure Analysis

The molecular structure of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide consists of a quinazoline core, which is a bicyclic compound, with two chlorine atoms attached at the 5th and 6th positions, and an amino group at the 2nd position .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is 296.98 g/mol . It has 3 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a topological polar surface area of 50.4 Ų .

Scientific Research Applications

Biological and Clinical Activity in Autoimmune Disorders

Chloroquine and hydroxychloroquine are primarily known for their antimalarial effects but also have a place in the treatment of autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis due to their immunosuppressive capabilities. These drugs can reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression, providing a therapeutic effect in autoimmune conditions (Taherian et al., 2013).

Patent Review on Chloroquine-containing Compounds

A review of patents from 2010 to 2014 shows ongoing research into chloroquine (CQ) and its derivatives for various therapeutic applications beyond antimalarial activity. This includes potential uses in cancer therapy, where repurposing efforts focus on the biochemical properties of CQ and its analogs to explore additional benefits in disease treatment (Njaria et al., 2015).

Toxicology and Safety Profile

Studies on the toxicology of chloroquine and hydroxychloroquine highlight the importance of understanding their safety profile, especially concerning acute toxicity and potential adverse effects. The therapeutic range for these drugs is narrow, and severe toxicity can result in significant morbidity and mortality, underscoring the need for careful monitoring and management in therapeutic use (Della Porta et al., 2020).

properties

IUPAC Name

5,6-dichloro-1,4-dihydroquinazolin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFQKLLDGWIZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432647
Record name 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

CAS RN

327602-34-6
Record name 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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